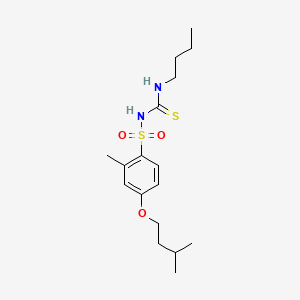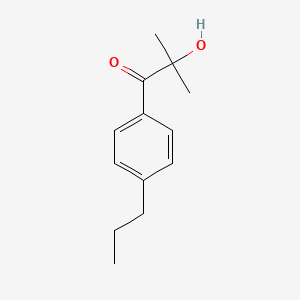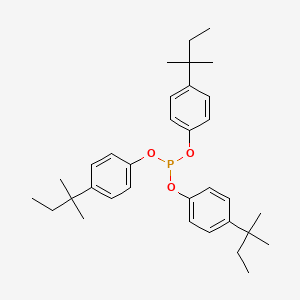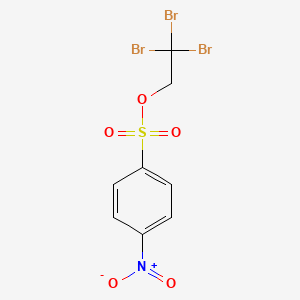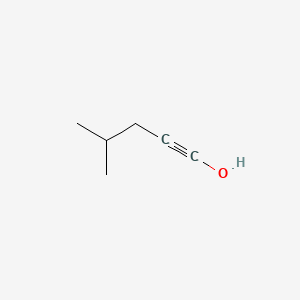
4-Methyl-1-pentyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-pentyn-1-ol: is an organic compound with the molecular formula C6H10O . It is a member of the propargyl alcohols class and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its IUPAC name, 4-methylpent-1-yn-1-ol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyn-1-ol can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentyne with formaldehyde in the presence of a base such as sodium hydroxide . This reaction proceeds via a nucleophilic addition mechanism, where the alkyne carbon attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyl-1-pentyne . This process involves the addition of carbon monoxide and hydrogen to the alkyne in the presence of a rhodium catalyst to form an aldehyde intermediate, which is subsequently hydrogenated to yield the alcohol .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Methyl-1-pentyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methylpent-1-yn-1-al (aldehyde) or 4-methylpent-1-ynoic acid (carboxylic acid).
Reduction: 4-Methylpentan-1-ol (saturated alcohol).
Substitution: 4-Methylpent-1-yn-1-chloride (chlorinated compound).
Aplicaciones Científicas De Investigación
4-Methyl-1-pentyn-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methyl-1-pentyn-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in addition and substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Pentyn-1-ol: Similar in structure but lacks the methyl group at the fourth position.
3-Methyl-1-pentyn-3-ol: Has a similar molecular formula but differs in the position of the hydroxyl group and the triple bond.
4-Methyl-1-pentyn-3-ol: Similar in structure but the hydroxyl group is at a different position.
Uniqueness: 4-Methyl-1-pentyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
4-methylpent-1-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3 |
Clave InChI |
SXTAQOLHVOVNKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC#CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
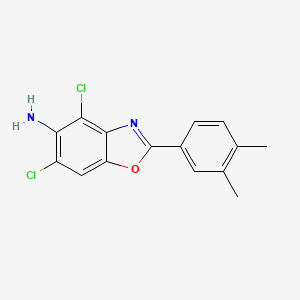
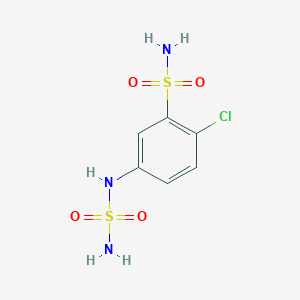
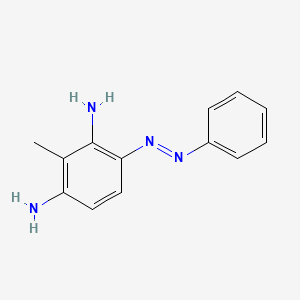

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
